molecular formula C14H9FN4O2 B2845001 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887892-82-2

3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2845001
CAS No.: 887892-82-2
M. Wt: 284.25
InChI Key: PUQQDNLOTQWUMD-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 887892-82-2) is a synthetic small molecule based on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, a privileged structure in antimicrobial research . This compound is of significant interest in early-stage research for its potent activity against a range of clinically challenging bacterial pathogens. Studies on closely related structural analogs have demonstrated that this chemical class exhibits remarkable efficacy against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) reported as low as 0.25 µg/mL . Furthermore, highly related compounds have shown exceptional promise as anti-gonococcal agents, demonstrating potent activity against resistant strains of Neisseria gonorrhoeae with MIC values as low as 0.06 µg/mL, significantly outperforming frontline antibiotics like azithromycin . The proposed mechanism of action for this chemical series is complex and appears to be multi-targeting. Evidence suggests that specific N-(1,3,4-oxadiazol-2-yl)benzamides can regulate essential bacterial processes such as menaquinone biosynthesis, impact the function of replication proteins, depolarize bacterial membranes, and induce iron starvation, collectively leading to bacterial cell death . This multi-faceted mechanism may contribute to a lower propensity for resistance development, making it a valuable tool for investigating novel antibiotic strategies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-fluoro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O2/c15-11-5-1-3-9(7-11)12(20)17-14-19-18-13(21-14)10-4-2-6-16-8-10/h1-8H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQQDNLOTQWUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the pyridin-3-yl group: This step involves the coupling of the oxadiazole ring with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the benzamide: The final step involves the coupling of the fluorinated oxadiazole-pyridine intermediate with a benzoyl chloride derivative to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

Drug Discovery Potential
The compound is under investigation for its potential as a drug candidate due to its biological activity. Research indicates that it may act as an inhibitor for specific enzymes or receptors involved in cancer progression. For instance, similar compounds have been identified as RET kinase inhibitors, suggesting that 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide may exhibit similar properties .

Biological Activity
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the oxadiazole and pyridine groups contribute to overall stability and reactivity.

Agrochemicals

Development of Pesticides
Due to its chemical stability and biological activity, 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide can be utilized in the development of new pesticides or herbicides. The unique properties associated with fluorinated compounds often lead to enhanced efficacy against pests while minimizing environmental impact.

Materials Science

Advanced Material Development
The compound's unique chemical properties make it suitable for use in developing advanced materials such as polymers and coatings. The stability imparted by the fluorine atom can improve the durability and performance of these materials in various applications.

Case Studies and Research Findings

Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery. Notably:

  • RET Kinase Inhibitors : A series of benzamide derivatives containing oxadiazole rings demonstrated significant inhibitory effects on RET kinase activity in cancer therapy .
  • Selective Inhibition Studies : Compounds similar to 3-fluoro-N-(5-(pyridin-3-y)-1,3,4-oxadiazol-2-y)benzamide were evaluated for their ability to selectively inhibit carbonic anhydrases associated with cancer progression .

These findings underscore the compound's relevance in ongoing research aimed at developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The oxadiazole ring and pyridine moiety contribute to the compound’s overall stability and activity by facilitating interactions with the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3,4-oxadiazole scaffold is highly modular, with variations in substituents critically influencing activity. Below is a comparative analysis of key analogs:

Key Observations :

  • Substituent Diversity : The target compound’s pyridin-3-yl group distinguishes it from phenyl, thiophenyl, or dihydrobenzodioxinyl substituents in analogs. Pyridine may enhance solubility or hydrogen-bonding capacity compared to purely aromatic or heterocyclic groups .
  • Fluorine Effects: The 3-fluoro substituent on the benzamide is shared with HSGN-237, which features a 3-fluorophenyl oxadiazole group. Fluorine atoms are known to improve metabolic stability and binding affinity in drug design .

Implications for the Target Compound :

  • Fluorine’s electron-withdrawing effects could modulate electronic properties, influencing enzyme inhibition (e.g., hCA II) or antimicrobial potency .

Biological Activity

3-Fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, which enhances its stability and biological interactions. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is C13H10FN4OC_{13}H_{10}FN_{4}O, with a molecular weight of approximately 246.24 g/mol. The structure features a benzamide moiety linked to a pyridine and an oxadiazole ring, contributing to its unique chemical properties.

The biological activity of 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the oxadiazole and pyridine groups contribute to its overall stability and reactivity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in cancer progression.
  • Receptor Modulation: It could interact with specific receptors to modulate biological pathways critical for cell survival and proliferation.

Biological Activity

Research indicates that compounds similar to 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism
3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamideMCF-7 (breast cancer)0.65Induces apoptosis
Similar oxadiazole derivativesU937 (leukemia)0.12 - 2.78Cell cycle arrest
Other derivativesA549 (lung cancer)15.63Inhibits proliferation

These findings suggest that the compound may be effective in targeting cancer cells through apoptosis induction and cell cycle modulation.

Case Studies

  • Cytotoxicity Studies: A study evaluating various oxadiazole derivatives found that those with similar structures to 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibited IC50 values in the micromolar range against MCF-7 and U937 cell lines, indicating potent cytotoxic activity .
  • Mechanistic Insights: Flow cytometry assays demonstrated that compounds like 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide could significantly increase p53 expression levels and caspase activation in treated cells, leading to enhanced apoptotic activity .

Applications in Drug Discovery

Given its promising biological activity, 3-fluoro-N-(5-(pyridin-3-y)-1,3,4-oxadiazol-2-y)benzamide is being investigated as a potential lead compound for developing new anticancer therapies. Its unique structural features make it an attractive candidate for further modifications aimed at improving efficacy and selectivity.

Potential Applications:

  • Cancer Therapy: Targeting specific pathways involved in tumor growth.
  • Agrochemicals: Development of new pesticides due to its chemical stability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, and what reaction conditions are critical for optimizing yield?

  • Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate. Critical steps include:

  • Condensation : Reaction of a fluorobenzoyl chloride derivative with a pyridinyl-substituted carbohydrazide under reflux in a polar aprotic solvent (e.g., DMF or THF) .
  • Cyclization : Use of dehydrating agents like POCl₃ or PCl₅ to facilitate oxadiazole ring formation. Temperature control (60–80°C) and inert atmosphere (N₂/Ar) are essential to prevent side reactions .
  • Purification : Column chromatography or recrystallization from methanol/ethanol to isolate the pure compound .
    • Optimization : Adjusting stoichiometry, solvent polarity, and reaction time can improve yields beyond 70% .

Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?

  • Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the fluorobenzamide moiety, pyridinyl protons, and oxadiazole ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing, bond lengths, and intermolecular interactions (e.g., hydrogen bonds stabilizing the structure) .

Q. What are the primary functional groups in the compound, and how do they influence its chemical reactivity?

  • Answer :

  • 1,3,4-Oxadiazole Ring : Enhances metabolic stability and participates in π-π stacking interactions with biological targets .
  • Fluorobenzamide Moiety : The electron-withdrawing fluorine atom increases electrophilicity, aiding in nucleophilic substitution or hydrogen bonding .
  • Pyridinyl Group : Acts as a hydrogen bond acceptor, improving solubility and target binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Answer : Contradictions may arise from differences in bioavailability, metabolism, or assay conditions. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic half-life using LC-MS/MS .
  • Dose-Response Studies : Adjust dosing regimens to account for species-specific differences in absorption .
  • Target Engagement Assays : Use techniques like surface plasmon resonance (SPR) to confirm binding affinity in physiological conditions .

Q. What computational methods are recommended to predict the binding affinity of this compound with potential biological targets?

  • Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes/receptors (e.g., kinase domains) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD analysis) .
  • QSAR Models : Relate structural features (e.g., fluorine position) to activity trends using datasets from analogs .

Q. What strategies are effective in modifying the oxadiazole ring to enhance the compound’s pharmacokinetic properties?

  • Answer :

  • Substitution : Introduce methyl or methoxy groups to the oxadiazole ring to reduce metabolic oxidation .
  • Bioisosteric Replacement : Replace oxadiazole with 1,2,4-triazole to improve solubility while retaining hydrogen-bonding capacity .
  • Prodrug Design : Link the oxadiazole to a cleavable ester group to enhance oral bioavailability .

Q. How can crystallographic data be utilized to analyze intermolecular interactions and stability of the compound?

  • Answer : X-ray data reveal:

  • Hydrogen Bonds : N–H···N and C–H···O/F interactions that stabilize crystal packing .
  • Torsion Angles : Confirm planarity of the benzamide-oxadiazole system, which correlates with rigidity and melting point .
  • Disorder Analysis : Identify thermally labile regions (e.g., pyridinyl rotation) to guide storage conditions .

Methodological Best Practices

Q. What protocols are recommended for ensuring purity during synthesis?

  • Answer :

  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) to track intermediates .
  • Purification : Gradient elution in column chromatography (hexane → ethyl acetate) or recrystallization from ethanol/water .
  • Purity Criteria : ≥95% purity by HPLC (UV detection at 254 nm) and absence of unreacted starting materials in NMR .

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